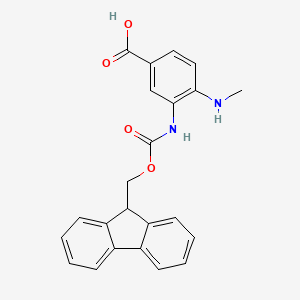

Fmoc-MeDbz-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

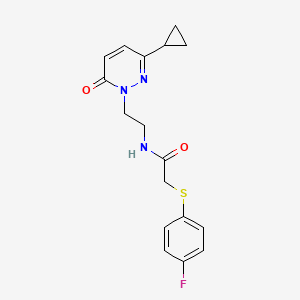

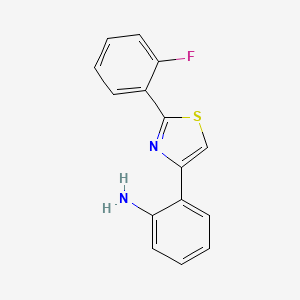

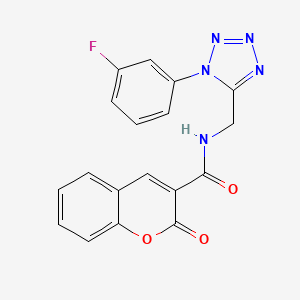

Fmoc-MeDbz-OH, also known as 3-[(9-Fluorenylmethyloxycarbonyl)amino]-4-(methylamino)benzoic acid, is a novel linker used in the synthesis of peptide thioesters by Fmoc solid phase peptide synthesis .

Synthesis Analysis

The synthesis of peptide thioesters using Fmoc-MeDbz-OH involves several steps. After the removal of the Fmoc group, the resin is acylated with the first amino acid, and then peptide synthesis is carried out . The resin is then activated by treatment with p-nitrophenyl chloroformate . This process has been used for the efficient synthesis of various cyclic peptides .Molecular Structure Analysis

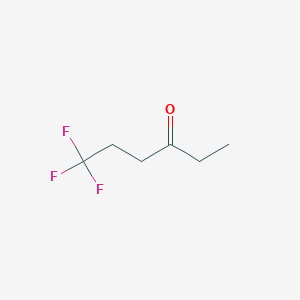

The molecular structure of Fmoc-MeDbz-OH is represented by the formula C23H20N2O4 . It has a molecular weight of 388.44 g/mol .Chemical Reactions Analysis

The chemical reactions involving Fmoc-MeDbz-OH are primarily related to its role as a linker in peptide synthesis. After the Fmoc group is removed, the resin is acylated with the first amino acid, and then peptide synthesis is carried out . The 4-N-methyl group suppresses the formation of side products on the para-amino moiety .Aplicaciones Científicas De Investigación

- Applications :

- Functional Peptide Assemblies : Researchers have designed self-assembled functional peptides using Fmoc-MeDbz-OH. These peptides, with specific amino acid sequences, can arrange functional groups on their side chains. For instance, synthetic oligopeptides exhibit inherent photoinduced charge separation, electrochemical redox activities, and responses to bio-sequences .

- Hybridization with Graphene Oxide and Metal Nanoparticles : Fmoc-MeDbz-OH-functionalized peptides have been hybridized with electro- and photoactive graphene oxide and metal nanoparticles. This hybridization enables catalytic and photocatalytic oxidation-reduction reactions and hydrogen evolution reactions .

- Dragline Silk Fibers as Optical Waveguides : Dragline silk fibers, another natural protein, act as optical waveguides. They can perform intermediate natural polymer-based optical logic operations .

- Self-Supporting Hydrogels : Fmoc-MeDbz-OH derivatives have been incorporated into cationic hexapeptides to create self-supporting hydrogels. These hydrogels hold promise for biomedical applications, such as wound healing and drug delivery .

- Strategy : The Fmoc-MeDbz/MeNbz-resin strategy has been employed for the solid-phase synthesis of Tyr-cyclodepsipeptides. This approach allows for efficient cyclization and functionalization of tyrosine-containing peptides .

Peptide Assembly and Functionalization

Optical and Electronic Applications

Biomedical Hydrogels

Tyr-Cyclodepsipeptide Synthesis

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(methylamino)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O4/c1-24-20-11-10-14(22(26)27)12-21(20)25-23(28)29-13-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-12,19,24H,13H2,1H3,(H,25,28)(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIRHQVZRKURGRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=C1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Fmoc-amino)-4-(methylamino)benzoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2676351.png)

![Methyl 4-[3-(prop-2-enoylamino)propanoylamino]cyclohexane-1-carboxylate](/img/structure/B2676353.png)

![6-Iodoimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B2676365.png)